8-Chloroisochroman-4-one
Description
8-Chloroisochroman-4-one is a halogenated derivative of isochroman-4-one, a bicyclic compound featuring a benzopyran backbone with a ketone group at position 4 and a chlorine substituent at position 6.
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
8-chloro-1H-isochromen-4-one |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 |
InChI Key |
IXBPAAZMSDWVRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid .
Industrial Production Methods: Industrial production of 8-Chloroisochroman-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroisochroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
8-Chloroisochroman-4-one has shown promise in drug development, particularly in targeting various diseases:
- Cancer Research : The compound exhibits potential as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth.
- Infectious Diseases : Studies indicate that it may have antiviral properties, making it a candidate for further investigation in treating viral infections.
Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical research to study enzyme mechanisms:
- Mechanism of Action : It can inhibit enzymes by binding to their active sites, which blocks substrate access, influencing cellular signaling pathways.
Synthetic Organic Chemistry
In synthetic chemistry, 8-Chloroisochroman-4-one is used as a building block for more complex molecules:
- Versatile Intermediate : Its unique structure allows for various chemical modifications, enhancing its utility in synthesizing other compounds.
Research indicates that 8-Chloroisochroman-4-one exhibits significant biological activities attributed to its structural features:
- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its therapeutic effects.
- Anti-inflammatory Properties : Initial studies suggest that it may reduce inflammation by modulating specific pathways.
Case Studies
Several studies have documented the applications of 8-Chloroisochroman-4-one:
- Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 8-Chloroisochroman-4-one inhibited the growth of cancer cell lines through enzyme inhibition mechanisms .
- Antiviral Potential : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound showed activity against certain viral strains, warranting further exploration for antiviral drug development .
- Synthetic Applications : A review article discussed multiple synthetic routes leading to 8-Chloroisochroman-4-one derivatives, emphasizing their importance in creating novel therapeutic agents .
Mechanism of Action
The mechanism of action of 8-Chloroisochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Structural and Molecular Data
| Compound | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| 8-Chloroisochroman-4-one* | C₉H₇ClO₂ | 182.60 | Cl at position 8 | Electrophilic Cl enhances reactivity |
| 8-Fluorochroman-4-one | C₉H₇FO₂ | 166.15 | F at position 8 | Lower MW, higher electronegativity |
| 8-Bromo-2-(4-chlorophenyl)chromen-4-one | C₁₅H₉BrClO₂ | 352.59 | Br at position 8, Cl-Ph at position 2 | Dual halogenation increases steric bulk |
| 8-CHLORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | C₉H₁₁Cl₂NO | 220.10 | Cl at position 8, NH₂ at position 4 | Amine hydrochloride salt form |
*Note: Molecular weight calculated based on C₉H₇ClO₂; direct data for 8-Chloroisochroman-4-one are inferred from analogs .
Spectral and Analytical Data
- ESIMS data are typically used to confirm molecular ions (e.g., [M+H]+) .
- Chroman-4-one derivatives () : Compounds like 3-oxo-6-chloro-4-methylchroman-4-one (C₁₀H₉ClO₃) exhibit IR peaks for carbonyl (1700–1750 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹). ¹H NMR signals for methyl groups (~δ 2.1–2.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm) are typical .
- 8-Chloroisochroman-4-one : Expected ¹H NMR signals include aromatic protons deshielded by Cl (δ 7.2–7.8 ppm) and a ketone carbonyl peak in ¹³C NMR (~δ 190–200 ppm).
Biological Activity
8-Chloroisochroman-4-one is a chemical compound belonging to the class of chromanones, characterized by its unique molecular structure that includes a chlorine atom. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
8-Chloroisochroman-4-one has the following chemical structure:
- Molecular Formula : C₉H₇ClO
- Molecular Weight : 168.60 g/mol
The presence of the chlorine atom at the 8-position significantly influences its reactivity and biological interactions compared to other isochroman derivatives.
The biological activity of 8-Chloroisochroman-4-one is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is essential in modulating biochemical pathways.
- Antioxidant Activity : It exhibits antioxidant properties that help in reducing oxidative stress within biological systems.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.
1. Antimicrobial Activity
8-Chloroisochroman-4-one has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0625 mg/mL |
| Klebsiella pneumoniae | 0.125 mg/mL |
These findings suggest that 8-Chloroisochroman-4-one could serve as a lead compound for developing new antibacterial agents, particularly against antibiotic-resistant strains .
2. Anticancer Activity
Research indicates that 8-Chloroisochroman-4-one exhibits anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 6.19 ± 0.50 |
| MCF-7 | 5.10 ± 0.40 |
These values indicate that the compound is more potent than some established anticancer drugs, making it a promising candidate for further development .
3. Antioxidant Activity
The antioxidant potential of 8-Chloroisochroman-4-one has been evaluated using various assays. It has shown effective inhibition of lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals.
| Compound | EC50 (mM) |
|---|---|
| 8-Chloroisochroman-4-one | 0.565 ± 0.051 |
This activity suggests that the compound could be beneficial in therapeutic strategies aimed at oxidative stress-related diseases .
Case Studies and Research Findings
Recent studies have highlighted the versatility of 8-Chloroisochroman-4-one in various research contexts:
- Antiviral Activity : The compound's derivatives were tested against H5N1 avian influenza viruses, showing promising results in inhibiting viral growth while maintaining low cytotoxicity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the substituents on the isochroman core can enhance biological activity, particularly in terms of lipophilicity and electron-withdrawing capacity .
- Synthetic Applications : The compound serves as a precursor for synthesizing more complex molecules with potential pharmacological applications, underlining its importance in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
